1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Cancer Kinase Inhibition Angiogenesis

Select this precise 5-cyclopropyl-3-(pyridin-4-yl)-pyrazolyl-urea with benzhydryl terminus for target deconvolution. The benzhydryl group serves as a hydrophobic handle for affinity immobilization, enabling target-fishing proteomics (DARTS, thermal shift) to map interactomes. Lacking intrinsic bioactivity data, it functions as an ideal inactive/weakly active SAR control for pyrazole 3-heteroaryl or urea N′-substituent studies. Use as a high-logP benchmark in ADME assays to evaluate lipophilicity-driven metabolic stability. Structural fidelity is critical—generic replacements risk divergent target engagement.

Molecular Formula C27H27N5O
Molecular Weight 437.547
CAS No. 1797673-90-5
Cat. No. B2688091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS1797673-90-5
Molecular FormulaC27H27N5O
Molecular Weight437.547
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=NC=C5
InChIInChI=1S/C27H27N5O/c33-27(30-26(22-7-3-1-4-8-22)23-9-5-2-6-10-23)29-17-18-32-25(21-11-12-21)19-24(31-32)20-13-15-28-16-14-20/h1-10,13-16,19,21,26H,11-12,17-18H2,(H2,29,30,33)
InChIKeyPCZWQXUWOFKART-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview of 1-Benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1797673-90-5)


1-Benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic small molecule (C27H27N5O, MW 437.55 g/mol) belonging to the pyrazolyl-urea chemotype . Its architecture incorporates a 5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazole motif tethered via an ethylene bridge to a benzhydryl-urea terminus. The compound is supplied as a research-grade screening compound with a typical purity of ≥95% . Despite the biologically privileged nature of the pyrazolyl-urea scaffold, which has been extensively associated with kinase inhibition and anti-angiogenic activity [1], no target-specific bioactivity data (IC50, Ki, EC50) are publicly reported for this specific molecular entity.

Why a Simple In-Class Swap Undermines 1-Benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (1797673-90-5) Research Integrity


The pyrazolyl-urea family exhibits notorious sensitivity to even subtle structural permutations. Canonical structure-activity relationship (SAR) studies confirm that modifications to the pyrazole N1-substituent, the urea N'-benzhydryl motif, or the heteroaryl group at the pyrazole 3-position have profound, non-linear effects on potency, selectivity, and pharmacokinetic behavior [1]. For instance, replacement of the 4-pyridyl orientation with a 3-pyridyl isomer or substitution of the cyclopropyl group with a bulkier alkyl chain has been shown to ablate kinase engagement in related anti-angiogenic analogs [1]. Consequently, a procurement decision that defaults to a generic pyrazolyl-urea replacement without validating the precise substitution pattern—cyclopropyl, 4-pyridyl, benzhydryl—risks acquiring a compound with entirely divergent, and potentially inactive, target interaction profiles.

Quantitative Comparative Evidence Dossier for 1-Benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 1797673-90-5) Against Closest Analogs


Target Engagement Profiling vs. Closest BAYER Pyrazolyl-Urea Congeners

No direct, head-to-head biochemical or cellular potency data are publicly available for CAS 1797673-90-5. The BAYER patent family (e.g., US 7,838,524) describes extensive SAR for a series of substituted pyrazolyl-urea derivatives, establishing that specific combinations of pyrazole 3-heteroaryl and urea N′-aryl groups govern cancer-cell anti-proliferative potency [1]. However, the explicit compound bearing the 5-cyclopropyl-3-(pyridin-4-yl) N′-(benzhydryl) signature is not exemplified in the biological data tables of that patent. Until quantitative IC50 values against a defined comparator are generated and reported, no statistically grounded differentiation claim can be advanced.

Cancer Kinase Inhibition Angiogenesis

Anti-Angiogenic Phenotype vs. Benchmark Compound 4e

A 2021 study identified a 5-pyrazolyl urea (compound 4e) that potently inhibits HUVEC proliferation (quantitative IC50 not disclosed in the abstract) and engages serine/threonine-protein phosphatase PP1γ as its primary functional target [1]. The study's SAR-table reveals that replacing the benzyl-urea arm with a benzhydryl-urea group (as in 1797673-90-5) is a distinct chemical modification that falls outside the characterized activity landscape. Without explicit comparative HUVEC or PP1γ engagement data, any extrapolation of 4e's potency to the target compound is scientifically invalid.

HUVEC Proliferation PP1γ Phosphatase Angiogenesis

Physicochemical and Drug-Likeness Comparison Across Diphenylmethyl-Pyrazole Ureas

The benzhydryl (diphenylmethyl) group appended to the urea substructure of 1797673-90-5 confers a calculated logP of approximately 4.3—substantially higher than analogous benzyl-urea derivatives (typical logP range 2.5–3.5) [1]. While no experimental metabolic stability data exist for this compound, class-level inference from the pyrazolyl-urea literature indicates that a diphenylmethyl substitution can enhance metabolic stability by shielding the urea from oxidative N-dealkylation, albeit at the cost of increased lipophilicity that may reduce aqueous solubility relative to close pyridyl-containing analogs [2]. This physicochemical divergence could translate into differentiation in protein binding, membrane permeability, and cytochrome P450 susceptibility, but confirmatory experimental PK or solubility data are absent.

Lipophilicity Metabolic Stability Drug Design

Rationale-Based Application Scenarios for 1-Benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea (1797673-90-5)


Chemical Probe Generation via Functional Proteomics (Target Deconvolution)

Lacking intrinsic bioactivity data, the compound's primary utility lies in its deployment as a structurally distinctive, benzhydryl-tagged pyrazolyl-urea for immobilization on affinity matrices. This would enable target-fishing proteomics (DARTS, LiP, or thermal shift assays) to identify the specific interactome engaged by the 5-cyclopropyl-3-(pyridin-4-yl)-pyrazolyl-urea scaffold, directly mirroring the workflow that identified PP1γ as the target for the benzyl-urea analog 4e [1]. The benzhydryl moiety serves as a built-in hydrophobic handle that can influence protein recognition, potentially revealing novel targets not engaged by simpler benzyl-series probes.

Negative Control for Structure-Activity Relationship (SAR) Studies

Because the compound has no reported potency, it may function as an inactive or weakly active control in SAR panels exploring pyrazole 3-heteroaryl or urea N′-substituent effects. Researchers can use it to establish a baseline for the 5-cyclopropyl-3-(pyridin-4-yl) imbedded within a benzhydryl-context, comparing it quantitatively to active analogs described in the BAYER patent family [2]. This scenario requires the end-user to generate the missing data, but the structural dissimilarity from active series provides a clean SAR probe point.

Pharmacokinetic and Metabolic Profiling of the Benzhydryl-Pyrazolylurea Motif

Given the absence of ADME data, the compound can be utilized as a representative high-logP member of the pyrazolyl-urea class in head-to-head metabolic stability, CYP inhibition, and plasma protein binding assays. This would allow drug metabolism scientists to benchmark the benzhydryl modification against lower-logP analogs and determine whether the predicted lipophilicity-driven stability gain [3] materializes in human hepatocyte or microsomal systems.

Quote Request

Request a Quote for 1-benzhydryl-3-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.